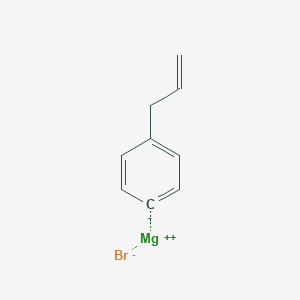

4-(2-Propen-1-yl)phenylmagnesium bromide

Description

4-(2-Propen-1-yl)phenylmagnesium bromide is a Grignard reagent characterized by a propenyl (allyl) substituent at the para position of the benzene ring. Grignard reagents of this class are widely used in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to electrophilic substrates such as carbonyl compounds, nitriles, and halides . The propenyl group introduces steric and electronic effects distinct from other aryl-substituted Grignard reagents, influencing reactivity and selectivity in cross-coupling reactions.

Properties

IUPAC Name |

magnesium;prop-2-enylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFIMQLMQJYVPI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Propen-1-yl)phenylmagnesium bromide is synthesized through the reaction of 4-(2-Propen-1-yl)bromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium metal .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Propen-1-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Halides: Alkyl halides.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Anhydrous THF, diethyl ether.

Major Products

Alcohols: From nucleophilic addition to carbonyl compounds.

New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

4-(2-Propen-1-yl)phenylmagnesium bromide is widely used in various scientific research fields:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: It is employed in the modification of biomolecules for research purposes.

Medicine: It is used in the synthesis of drug intermediates.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Propen-1-yl)phenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound makes the carbon atom adjacent to it highly nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating coupling reactions .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the aryl ring of Grignard reagents significantly alter their reactivity:

| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(2-Propen-1-yl)phenylmagnesium bromide | Allyl (CH₂CH=CH₂) | Electron-donating (resonance) | ~243.3 (estimated) |

| Phenylmagnesium bromide | H | Neutral | 181.32 |

| 4-Trifluoromethylphenylmagnesium bromide | CF₃ | Strongly electron-withdrawing | 245.43 |

| 4-Methoxyphenylmagnesium bromide | OCH₃ | Electron-donating | 213.51 |

| 4-Tert-butylphenylmagnesium bromide | C(CH₃)₃ | Steric hindrance | 237.42 |

Key Observations :

Reactivity in Cross-Coupling Reactions

Grignard reagents participate in Kumada, Negishi, and Suzuki-Miyaura couplings. Below is a comparison of yields for substituted phenylmagnesium bromides in representative reactions:

Analysis :

- Electron-donating groups (e.g., N,N-dimethylamino, methoxy) improve yields in couplings with electron-deficient substrates (e.g., chloroquinoline) by enhancing nucleophilicity .

- The allyl group in this compound is expected to show similar trends, though steric effects from the propenyl chain may reduce yields in hindered systems compared to smaller substituents like methoxy.

Stability and Handling

Grignard reagents are moisture-sensitive, but substituents influence stability:

- 4-Trifluoromethylphenylmagnesium bromide : The electron-withdrawing CF₃ group reduces reactivity, enhancing stability in THF solutions .

- 4-Methoxyphenylmagnesium bromide : Electron-donating groups increase sensitivity to moisture, requiring stricter inert conditions .

- This compound : The allyl group’s moderate electron donation may result in intermediate stability, comparable to phenylmagnesium bromide. However, the unsaturated bond could introduce susceptibility to side reactions (e.g., polymerization) if stored improperly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.